molecular formula C20H26FNO4 B1522429 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid CAS No. 1160247-55-1

2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

Cat. No.: B1522429
CAS No.: 1160247-55-1
M. Wt: 363.4 g/mol
InChI Key: AWICMJBHPMLOFP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-Boc-4-piperidineacetic acid . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly for amines .


Chemical Reactions Analysis

The Boc group is stable under basic conditions and inert against various nucleophiles. It can be removed under acidic conditions, commonly with trifluoroacetic acid . The presence of the fluorine atom might also influence the compound’s reactivity.

Scientific Research Applications

  • Synthesis of Novel Spirocompounds : A method for preparing new spirocompounds, including derivatives related to the specified chemical, was described by Younesi, Sorotskaya, and Krapivin (2009). These compounds were synthesized through reactions involving N-benzoylglycine and ortho-formylbenzoic acids, followed by purification using column chromatography. The structural confirmation was done using various analytical techniques like IR, MS, and NMR (Younesi, Sorotskaya, & Krapivin, 2009).

  • Asymmetric Synthesis of Piperidine Derivatives : Xue et al. (2002) described asymmetric syntheses of various piperidinecarboxylic acid derivatives. This research is relevant as it involves the synthesis of compounds with structural similarities to the compound . The synthesis started from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure products (Xue, He, Roderick, Corbett, & Decicco, 2002).

  • Preparation of Spiro[indole-3,4′-piperidin]-2-ones : Research by Freund and Mederski (2000) demonstrated a method for obtaining the spiro[indole-3,4′-piperidin]-2-one system, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This process included anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).

  • Synthesis of Spirocyclic σ(1) Receptor Ligands : A study by Maestrup et al. (2011) involved the synthesis of spirocyclic piperidines, which are structurally related to the queried compound. These compounds were synthesized for the purpose of developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system (Maestrup, Wiese, Schepmann, Brust, & Wünsch, 2011).

  • Preparation of 1′-H-spiro-(indoline-3,4′-piperidine) Derivatives : Xie et al. (2004) developed a simple synthetic route for preparing 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives, which can be utilized as templates for synthesizing compounds targeting GPCR (G-protein-coupled receptor) (Xie, Huang, Fang, & Zhu, 2004).

  • Antihypertensive Activity of Spiro[benzoxazine-piperidin]-2(1H)-ones : Research by Clark et al. (1983) explored the synthesis and evaluation of spiro[benzoxazine-piperidin]-2(1H)-ones for antihypertensive activity. This study is relevant due to the structural similarities and potential biological activity (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).

Safety and Hazards

Compounds with a Boc group can cause skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment.

Future Directions

The use of this compound as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation has been suggested . This could be a promising direction for future research.

Properties

IUPAC Name

2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO4/c1-19(2,3)26-18(25)22-8-6-20(7-9-22)12-13(10-17(23)24)15-5-4-14(21)11-16(15)20/h4-5,11,13H,6-10,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWICMJBHPMLOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 2
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 3
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 4
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 5
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

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